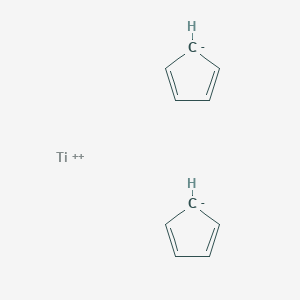

Dicyclopentadienyltitanium

Cat. No. B074037

Key on ui cas rn:

1271-29-0

M. Wt: 178.05 g/mol

InChI Key: PESYEWKSBIWTAK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08026257B2

Procedure details

General Note: The reaction was run in such a way as to minimize exposure to light. Reactions were run under a layer of foil to block light and the lab lights were turned off while manipulating the reaction mixtures. To a suspension of titanocenedichloride (4.33 g, 17 mmol) in toluene (141 mL) at 0° C. was added methyllithium (1.6M in diethyl ether, 26.5 mL, 42.5 mmol) dropwise. The reaction was stirred at 0° C. for 1 h. The reaction was quenched by addition of 70 mL of a 6% ammonium chloride solution. The resulting heterogeneous mixture was vigorously stirred for 15 min at 0° C. prior to separation of the layers. The heterogeneous mixture was filtered through a course frit and added to the sep funnel. The layers were separated and the organic layer dried over magnesium sulfate. The solution was filtered and treated with (1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl)methyl 5-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole-7-carboxylate (3.5 g, 5.7 mmol) and N-cyclohexyl-N-methylcyclohexanamine (0.61 mL, 2.8 mmol) and the mixture concentrated to ˜⅓ its volume. The bath temperature was maintained at 30° C. while reaction mixture was being concentrated. The reaction flask was flushed with a stream of nitrogen and fitted with a reflux condenser (which had also been flushed with a stream of nitrogen for some time) and the resulting solution was placed in an oil bath preheated to 80° C. The bath temperature was set to 80° C. and stirred at that temperature (start=11 AM). After 9 h, heating was discontinued and the reaction allowed to stir at room temperature overnight. The reaction was concentrated to remove ˜½ of the toluene. The reaction was diluted with 100 mL of hexanes to precipitate some of the titanocenes with stirring. To decompose the remaining titanocene, silica gel (10 g) was added as a solid with vigorous stirring to the suspension at 0° C. The ice bath was removed and stirring continued for 15 min. The resulting suspension was filtered and the resulting pad washed with 25% ethyl acetate/n-hexane. The mother liquor was concentrated and loaded onto a silica gel column (10% ethyl acetate/n-hexane). After several volumes at 10%, the gradient was ramped to 25% ethyl acetate/n-hexane to give the product with significant levels of titanocene byproducts by TLC. All of the fractions that contained product were concentrated and repurified by column chromatography (10% ethyl acetate/n-hexane→25% ethyl acetate/n-hexane) to give 3.06 g (88%) as a very faint yellow solid. 1H-NMR (CDCl3, 500 MHz) δ 8.05 (s, 1H), 7.58 (d, J=1.8 Hz, 1H), 7.44 (dd, J=8.9, 5.5 Hz, 2H), 7.33 (d, J=1.8 Hz, 1H), 7.10 (dd, J=8.9, 8.5 Hz, 2H), 5.95 (d, J=2.1 Hz, 1H), 5.69 (s, 2H), 4.59 (d, J=2.1 Hz, 1H), 3.83 (s, 2H), 3.80 (bs, 2H), 3.64 (t, J=8.6 Hz, 2H), 3.10 (m, 2H), 2.31 (m, 2H), 1.99 (m, 2H), 1.45 (s, 9H), 0.93 (t, J=8.2 Hz, 2H), −0.04 (s, 9H); 13C NMR (126 MHz, CDCl3) δ ppm 161.6 (d, J=246 Hz), 155.0, 144.3, 138.21, 138.19, 128.9 (d, J=8.6 Hz), 127.8, 126.9, 124.7, 123.6, 122.4, 119.2, 115.5 (d, J=20 Hz), 90.0, 82.0, 79.6, 75.8, 67.8, 41.1, 40.2 (br), 32.5, 28.6, 17.9, −1.4. Mass spec.: 616.36 (MH)+.

Name

(1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl)methyl 5-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole-7-carboxylate

Quantity

3.5 g

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Cl-].[CH-:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[CH-:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[Ti+2:13].C[Li].ClC1C=C(C(OCC2(C3C=CC(F)=CC=3)CCN(C(OC(C)(C)C)=O)CC2)=O)C2C(=CN(COCC[Si](C)(C)C)N=2)C=1.C1(N(C)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1>[CH-:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[CH-:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[Ti+2:13] |f:0.1.2.3.4,9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.33 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]

|

|

Name

|

|

|

Quantity

|

141 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

26.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Li]

|

Step Three

|

Name

|

(1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl)methyl 5-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole-7-carboxylate

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC2=CN(N=C2C(=C1)C(=O)OCC1(CCN(CC1)C(=O)OC(C)(C)C)C1=CC=C(C=C1)F)COCC[Si](C)(C)C

|

|

Name

|

|

|

Quantity

|

0.61 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)N(C1CCCCC1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was stirred at 0° C. for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixtures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched by addition of 70 mL of a 6% ammonium chloride solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting heterogeneous mixture was vigorously stirred for 15 min at 0° C.

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separation of the layers

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The heterogeneous mixture was filtered through a course frit

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the sep funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic layer dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the mixture concentrated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The bath temperature was maintained at 30° C. while reaction mixture

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was being concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction flask was flushed with a stream of nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a reflux condenser (which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had also been flushed with a stream of nitrogen for some time) and the resulting solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

preheated to 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was set to 80° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at that temperature (start=11 AM)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 9 h

|

|

Duration

|

9 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at room temperature overnight

|

|

Duration

|

8 (± 8) h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove ˜½ of the toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction was diluted with 100 mL of hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate some of the titanocenes

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added as a solid

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with vigorous stirring to the suspension at 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ice bath was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

continued for 15 min

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting suspension was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the resulting pad washed with 25% ethyl acetate/n-hexane

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mother liquor was concentrated

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |